BDP TR Alkyne: Photophysical Profiling & Bioconjugation Strategy
BDP TR Alkyne: Photophysical Profiling & Bioconjugation Strategy
Executive Summary
This technical guide profiles BDP TR Alkyne , a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) for the orange-red channel. Unlike traditional rhodamine-based dyes, BDP TR offers electrical neutrality and exceptional photostability, making it critical for extended-exposure microscopy and single-molecule imaging.
This document details the spectral characteristics, molecular stability, and a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol designed to maximize labeling efficiency while preserving biomolecular integrity.
Photophysical Characterization
BDP TR (Texas Red) is a bright, neutral fluorophore. Its core advantage over sulfonated rhodamines (like Texas Red-X) is its resistance to photobleaching and oxidation. It is spectrally matched to the ROX/Texas Red filter sets common in flow cytometers and fluorescence microscopes.
Spectral Data Summary
| Parameter | Value | Unit | Notes |
| Excitation Max ( | 589 | nm | Matches 561 nm or 594 nm laser lines |
| Emission Max ( | 616 | nm | Deep red emission |
| Extinction Coeff.[1] ( | ~69,000 | High absorptivity | |
| Quantum Yield ( | 0.90 | - | Near-unity efficiency in organics |
| Stokes Shift | ~27 | nm | Narrow, requiring precise filter sets |
| Solubility | DMSO, DMF, DCM | - | Hydrophobic core; requires organic co-solvent |
| Correction Factor (260 nm) | 0.15 | - | For DNA concentration correction |
| Correction Factor (280 nm) | 0.19 | - | For Protein concentration correction |
Senior Scientist Insight:
Do not confuse BDP TR with BDP TMR. While both are BODIPY dyes, TMR excites at ~540 nm.[2] BDP TR is red-shifted. Ensure your optical configuration utilizes a 561 nm or 594 nm excitation source; exciting at 532 nm will result in suboptimal signal-to-noise ratios.
Molecular Architecture & Stability
The BODIPY Core Advantage
Traditional Texas Red dyes are susceptible to oxidation and pH fluctuations. The BDP TR scaffold is based on a boron-dipyrromethene core which provides:
-
Photostability: Significantly higher resistance to bleaching during time-lapse imaging compared to fluorescein or rhodamine derivatives.
-
pH Independence: Fluorescence intensity remains stable across the physiological pH range (pH 4–10).
-
Narrow Emission: The sharp emission peak reduces spectral bleed-through (crosstalk) into the far-red (Cy5) channel, facilitating multicolor experiments.
The Alkyne Handle
The "Alkyne" designation indicates a terminal acetylene group (
Bioconjugation Workflow: CuAAC Reaction
The following diagram illustrates the mechanism and workflow for conjugating BDP TR Alkyne to an azide-modified biomolecule (e.g., DNA, protein, or metabolic analog).
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism ensuring specific conjugation of BDP TR to azide-tagged targets.[4][5]
Experimental Protocol: Protein Labeling
Objective: Label an Azide-modified protein with BDP TR Alkyne via CuAAC.
Reagents Required[3][4][5][6][7]
-
Protein-Azide: 50–100
M in PBS (must be azide-modified first). -
CuSO
: 20 mM in water. -
THPTA Ligand: 50 mM in water (Crucial for protecting proteins from oxidation).
-
Sodium Ascorbate: 100 mM in water (Make fresh immediately before use).
-
Aminoguanidine: 100 mM (Optional: prevents protein aggregation by scavenging dehydroascorbate).
Step-by-Step Methodology
1. Preparation of the Catalyst Complex (The "Pre-mix" Strategy)
-
Why: Mixing Copper and Ligand before adding to the protein prevents Cu(I)-induced protein denaturation.
-
Action: In a separate tube, mix CuSO
and THPTA in a 1:5 molar ratio (e.g., 2 L Cu + 10 L THPTA). Incubate for 2 minutes.
2. Reaction Assembly
-
Add the Protein-Azide solution to a microcentrifuge tube.
-
Add BDP TR Alkyne (Final conc: 2–5x molar excess over protein). Note: Keep DMSO < 5% of total volume.
-
Add Aminoguanidine (Final conc: 5 mM).
-
Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).
-
Initiation: Add Sodium Ascorbate (Final conc: 5 mM).
3. Incubation
- or Argon if possible (oxygen inhibits the reaction).
-
Incubate for 30–60 minutes at Room Temperature in the dark .
4. Purification (Self-Validation Step)
-
Remove excess dye using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis.
-
Validation: Measure Absorbance at 280 nm (Protein) and 589 nm (Dye).
-
Calculate Degree of Labeling (DOL):
(Use correction factor 0.19 for A280 subtraction).
Troubleshooting & Optimization
Use this decision tree to resolve common issues during BDP TR labeling.
Figure 2: Troubleshooting logic for BDP TR Alkyne conjugation, addressing solubility and catalytic efficiency.
Critical "Senior Scientist" Notes:
-
Hydrophobicity Warning: BDP dyes are more hydrophobic than sulfonated rhodamines. If labeling a hydrophobic protein, the conjugate may aggregate. Solution: Add non-ionic detergent (0.05% Tween-20) to the reaction buffer.
-
Filter Sets: Ensure your microscope has a "Texas Red" or "mCherry" filter set. Standard TRITC filters (Ex 540/Em 570) will capture <30% of the signal, leading to false negatives.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
Sources
- 1. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. hk.lumiprobe.com [hk.lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
